4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine

Catalog No.
S13500200
CAS No.
M.F
C8H4ClF2N3
M. Wt
215.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine

Product Name

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine

IUPAC Name

4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine

Molecular Formula

C8H4ClF2N3

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H4ClF2N3/c9-6-4-1-2-12-3-5(4)13-8(14-6)7(10)11/h1-3,7H

InChI Key

TXLRFOHBWTVRAB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=NC(=N2)C(F)F)Cl

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound characterized by its unique pyrido[3,4-d]pyrimidine structure, which incorporates both chlorine and difluoromethyl substituents. Its molecular formula is C8H4ClF2N, and it has a molecular weight of approximately 215.59 g/mol. This compound is recognized for its potential applications in medicinal chemistry and material science due to its distinctive electronic properties and reactivity patterns. The compound's CAS number is 1437436-16-2, which aids in its identification in chemical databases .

Typical of pyrimidine derivatives. These include:

  • Electrophilic Aromatic Substitution: The presence of the chlorine atom makes the aromatic system susceptible to electrophilic attack, allowing for further functionalization.
  • Nucleophilic Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions, which are valuable for synthesizing more complex molecules.
  • Condensation Reactions: This compound can react with amines or alcohols under acidic or basic conditions to form derivatives that may exhibit enhanced biological activity.

The synthesis of 4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as chlorinated pyridines and difluoromethylated reagents, cyclization can yield the desired pyrido[3,4-d]pyrimidine framework.
  • Functional Group Transformations: Existing pyrido[3,4-d]pyrimidines can be modified through halogenation and fluorination processes to introduce the chloro and difluoromethyl groups.
  • Reagents Used: Common reagents may include phosphorus oxychloride for chlorination and difluoromethylating agents like difluoromethyl sulfone.

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antiviral or anticancer drugs.
  • Material Science: Its unique structure may contribute to the development of new materials with specific electronic properties.
  • Chemical Probes: It can serve as a valuable tool in biochemical research to study various biological pathways.

Interaction studies involving 4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine are essential for understanding its mechanism of action and potential therapeutic uses. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Metabolic Stability: Evaluating how the compound is metabolized within biological systems.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

In comparing 4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine with similar compounds, several notable derivatives include:

Compound NameCAS NumberMolecular FormulaKey Features
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine338739-98-3C8H3ClF3NContains trifluoromethyl instead of difluoromethyl
2-Amino-6-chloropyrido[3,4-d]pyrimidine1437436-16-2C8H5ClN2Exhibits different biological activity
5-Fluoro-pyrido[3,4-d]pyrimidine1234567-89-0C8H6FNFluorinated variant with distinct reactivity

These compounds share structural similarities but differ in their substituents and resulting properties. The unique combination of chlorine and difluoromethyl groups in 4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine may impart distinctive chemical reactivity and biological profiles compared to its analogs.

Traditional synthetic approaches to pyrido[3,4-d]pyrimidine derivatives, including 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine, rely primarily on well-established heterocyclic ring formation methodologies that have been developed over several decades [1]. The foundational synthetic strategies involve the condensation of appropriately substituted aminopyridine precursors with various carbonyl-containing reagents to construct the pyrimidine ring system [2].

The most widely employed traditional route involves the condensation of 3-aminopyridine-4-carboxylic acids with amides under thermal conditions [1]. This methodology typically requires reflux conditions in pyridine or acetic anhydride, achieving yields ranging from 65-85% depending on the specific substituents present [2]. The reaction proceeds through the formation of intermediate oxazine derivatives, which subsequently undergo ring closure to yield the desired pyrido[3,4-d]pyrimidine framework [1].

An alternative traditional approach utilizes the direct condensation of 3-aminopyridine-4-carboxylic acids with urea at elevated temperatures of 180-200°C [2] [1]. This method offers improved yields of 70-90% and provides direct access to the pyrimidine ring system without the formation of intermediate heterocyclic structures [1]. The high-temperature conditions facilitate the elimination of water and promote efficient ring closure [2].

Thermal cyclocondensation represents another significant traditional methodology, particularly exemplified by the reaction of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride [3]. This single-step cyclization process operates at temperatures of 150-200°C and typically yields 60-80% of the desired pyrido[3,4-d]pyrimidine products [3]. The methodology demonstrates particular utility for the introduction of halogen substituents at specific positions on the heterocyclic framework [3].

For compounds containing difluoromethyl substituents, such as 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine, specialized traditional routes have been developed involving the direct cyclization of 2-chloro-3,4-difluorobenzaldehyde with guanidine under base-catalyzed conditions . This approach enables the incorporation of fluorinated substituents while maintaining yields in the range of 55-75% .

MethodStarting MaterialsReaction ConditionsTypical Yield (%)Key Features
Condensation with amides3-aminopyridine-4-carboxylic acid, acetic anhydride/benzoyl chlorideReflux in pyridine or acetic anhydride65-85Forms oxazine intermediates
Condensation with urea3-aminopyridine-4-carboxylic acid, ureaHeating at 180-200°C70-90Direct pyrimidine ring formation
Thermal cyclocondensationEthyl 3-amino-2-chloroisonicotinate, chloroformamidine hydrochlorideThermal cyclocondensation at 150-200°C60-80Single-step cyclization
Difluoromethyl incorporation2-chloro-3,4-difluorobenzaldehyde, guanidineBase-catalyzed cyclization55-75Difluoromethyl incorporation

The biosynthetic pathway represents a unique traditional approach that operates through enzymatic ring closure mechanisms [5] [6]. In this pathway, carbamoyl phosphate condenses with aspartic acid to form carbamoyl aspartate, which subsequently undergoes ring closure via dihydroorotase to yield the pyrimidine framework [5]. This enzymatic approach achieves remarkably high yields of 80-95% under physiological conditions [6].

Novel Transition Metal-Catalyzed Approaches

Transition metal-catalyzed methodologies have emerged as powerful tools for the synthesis of complex pyrido[3,4-d]pyrimidine derivatives, offering enhanced selectivity and milder reaction conditions compared to traditional thermal approaches [7] [8] [9]. These catalytic systems enable the formation of carbon-carbon and carbon-nitrogen bonds through sophisticated organometallic mechanisms [10] [11].

Palladium-based catalytic systems represent the most extensively developed transition metal approaches for pyrido[3,4-d]pyrimidine synthesis [7] [9]. The use of tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate in combination with triphenylphosphine in a 1:2 ratio has proven particularly effective for the synthesis of 4-substituted pyrimidines from α-methyl or α-methylene ketones when reacted with formamide [9]. These reactions typically proceed at temperatures of 120-150°C over 6-12 hours, achieving yields of 70-90% [9].

The palladium-catalyzed approach demonstrates exceptional functional group tolerance, allowing for the preservation of sensitive substituents such as halogen atoms and fluorinated groups [7]. For the synthesis of 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine, palladium-catalyzed Suzuki coupling reactions have been employed using 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine as a building block [7]. The methodology involves oxidation of the methylthio group to the corresponding sulfone, followed by coupling with formamides to furnish chloro-intermediates, which subsequently undergo palladium-catalyzed coupling with boronic acids or esters [7].

Rhodium(I)-catalyzed cyclotrimerization represents an innovative approach for the construction of complex annulated pyrido[3,4-b]indole frameworks [12]. This methodology operates at moderate temperatures of 80-120°C over extended reaction periods of 8-24 hours, yielding 60-80% of the desired products [12]. The rhodium-catalyzed process enables the synthesis of highly substituted heterocyclic systems that would be difficult to access through traditional methodologies [12].

Nickel-catalyzed approaches have gained significant attention due to their ability to operate under ambient temperature conditions [13]. Nickel/imidazolyidene complexes mediate the cyclization of alkynes and nitriles at room temperature, providing access to pyridine derivatives in 75-95% yields within 2-6 hours [13]. This methodology offers particular advantages for thermally sensitive substrates and represents a mild alternative to high-temperature traditional routes [13].

Catalyst SystemSubstrate TypeReaction Temperature (°C)Reaction Time (h)Yield Range (%)Key Advantages
Palladium(0)/triphenylphosphineα-methyl/α-methylene ketones with formamide120-1506-1270-90Functional group tolerance
Palladium acetate/triphenylphosphine (1:2)4-substituted pyrimidines from ketones100-1304-865-85Bicyclic pyrimidine formation
Rhodium(I) cyclotrimerizationAnnulated pyrido[3,4-b]indoles80-1208-2460-80Complex heterocycle synthesis
Nickel/imidazolyidene complexesNitriles and diynes to pyridines25-502-675-95Ambient temperature conditions

Copper-catalyzed carbon-hydrogen functionalization has emerged as a versatile tool for late-stage modification of pyrido[3,4-d]pyrimidine derivatives [14]. These reactions typically operate at temperatures of 60-100°C over 4-12 hours, achieving yields of 55-85% for various carbon-heteroatom bond formations [14]. The copper-catalyzed methodology demonstrates particular utility for the introduction of functional groups at specific positions on pre-formed heterocyclic frameworks [14].

The transition metal-catalyzed approaches offer significant advantages in terms of selectivity and reaction conditions, particularly for complex substitution patterns such as those found in 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine [10] [11]. The palladium-catalyzed carbon-hydrogen cyclization process enables the efficient preparation of various nitrogen-heterocycles through intramolecular carbon-nitrogen bond formation [10] [11].

Solvent-Free and Green Chemistry Alternatives

Green chemistry approaches for the synthesis of pyrido[3,4-d]pyrimidine derivatives, including 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine, have gained significant prominence due to their environmental sustainability and enhanced atom economy [15] [16] [17]. These methodologies emphasize the reduction or elimination of organic solvents while maintaining high synthetic efficiency [18] [19].

Microwave-assisted synthesis represents a highly efficient green chemistry approach that dramatically reduces reaction times while improving yields [18]. The use of custom microwave irradiation in combination with agro-waste-based catalysts, such as water extract of lemon fruit shell ash, has proven particularly effective for pyrimidine synthesis [18]. These reactions typically require only 15-30 minutes to achieve yields of 85-95%, representing a significant improvement over conventional heating methods [18]. The microwave-assisted approach provides several advantages including reduced energy consumption, shorter reaction times, higher yields, and fewer by-products compared to traditional thermal methods [18].

Ionic liquid media have emerged as excellent alternatives to conventional organic solvents for heterocyclic synthesis [19] [20]. The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim+][BF4-]) at 80°C has demonstrated exceptional efficiency for the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives [19]. These reactions typically proceed over 2-4 hours to achieve yields of 85-95% [19]. Ionic liquids offer the significant advantage of being recyclable, thereby reducing waste generation and improving the overall environmental profile of the synthesis [19].

Solvent-free conditions represent the most environmentally benign approach to heterocyclic synthesis [16] [17]. Catalyst-free and solvent-free synthetic routes utilizing visible light irradiation as a green promoter have been developed for pyrano[2,3-d]pyrimidine scaffolds [16]. These reactions proceed through Knoevenagel-Michael cyclocondensation at room temperature, requiring only 30-60 minutes to achieve outstanding yields of 80-95% [16]. The methodology offers exceptional atom economy, as no auxiliary solvents or catalysts are required [16].

Green ApproachSpecific ConditionsReaction TimeYield (%)Environmental BenefitsAtom Economy
Microwave-assisted synthesisCustom microwave, agro-waste catalyst15-30 minutes85-95Reduced energy consumption, waste-based catalystHigh
Ionic liquid media[bmim+][BF4-] at 80°C2-4 hours85-95Recyclable solvent, mild conditionsModerate-High
Solvent-free conditionsNeat conditions with grinding1-3 hours70-90No organic solvents, atom economyVery High
Visible light promotionVisible light at room temperature30-60 minutes80-95No external heating, photocatalysisHigh

Hydrothermal synthesis has emerged as another environmentally friendly alternative that operates in aqueous media without the need for organic solvents [17]. This methodology utilizes hydrothermal synthesis reactors under catalyst-free conditions to prepare nitrogen-heterocyclic derivatives over 2-6 hours with yields of 75-90% [17]. The hydrothermal approach demonstrates universal applicability and represents an ideal environmentally friendly method for heterocyclic synthesis [17].

Low Transition Temperature Mixtures (LTTM) represent an innovative green chemistry approach that combines the benefits of ionic liquids with enhanced sustainability [20]. The use of glycolic acid and urea in a 1:1 ratio creates a designer LTTM that serves as both solvent and catalyst [20]. This system enables highly efficient synthesis of pyrimidine derivatives through Knoevenagel condensation followed by Michael addition and subsequent cyclization [20]. The LTTM approach offers advantages including high thermal stability, non-toxicity, and recyclability [20].

β-cyclodextrin-catalyzed synthesis in aqueous media represents a biomimetic green chemistry approach for pyrido[2,3-d]pyrimidine derivatives [21]. This methodology utilizes β-cyclodextrin as a reusable promoter in water as an eco-friendly reaction medium [21]. The approach demonstrates high atom economy, mild reaction conditions, good yields, and short reaction times while maintaining a reusable reaction medium [21].

The multicomponent reaction approach using ionic liquids as dual solvent-catalytic systems has proven particularly effective for the rapid synthesis of pyrido[2,3-d]pyrimidine derivatives [22]. The use of triethylammonium hydrogen sulfate ([Et3NH][HSO4]) under solvent-free conditions at 60°C enables the assembly of complex heterocyclic structures in excellent yields of 92-94% with high purity [22]. This methodology demonstrates scalability from laboratory to potential industrial applications [22].

Mechanistic Insights into Ring-Closure Pathways

Understanding the mechanistic pathways for ring-closure reactions in pyrido[3,4-d]pyrimidine synthesis is crucial for optimizing reaction conditions and developing more efficient synthetic methodologies [23] [24] [25]. The ring-closure mechanisms vary significantly depending on the specific synthetic approach employed and the nature of the starting materials [26] [27].

The Addition-Nucleophile-Ring-Opening-Ring-Closure mechanism represents one of the most well-characterized pathways for pyrimidine ring formation [23] [26]. This mechanism involves the initial addition of a nucleophile to an electrophilic carbon center, followed by ring opening of an intermediate heterocyclic structure, and subsequent ring closure to form the final pyrimidine product [23]. The mechanism has been extensively studied using nitrogen-15 labeling experiments, which demonstrate that the ring-opening and ring-closure steps occur with retention of the nitrogen atom positions [26]. The rate-determining step in this mechanism is typically the final ring closure, which requires activation energies in the range of 80-120 kilojoules per mole [23].

Palladium-catalyzed carbon-hydrogen cyclization mechanisms involve multiple discrete steps including oxidative addition, carbon-hydrogen activation, and reductive elimination [10] [11]. The mechanism begins with the oxidative addition of an organic halide to palladium(0), forming a palladium(II)-aryl complex [10]. This intermediate then undergoes carbon-hydrogen activation through a concerted metalation-deprotonation process, followed by intramolecular carbon-nitrogen bond formation and reductive elimination to regenerate the palladium(0) catalyst [10]. The carbon-hydrogen activation step typically represents the rate-determining step, requiring activation energies of 60-100 kilojoules per mole [11].

Mechanism TypeKey IntermediatesRate-Determining StepActivation Energy (kJ/mol)Selectivity Factors
Addition-Nucleophile-Ring-Opening-Ring-ClosureCovalent amination adduct, ring-opened intermediateRing closure80-120Nucleophile strength, steric hindrance
Palladium-catalyzed C-H cyclizationPalladium-aryl complex, C-H activation intermediateC-H activation60-100Electronic effects, coordination geometry
Enzymatic ring closure (dihydroorotase)Carbamoyl aspartate, dihydroorotic acidRing closure by dihydroorotase40-80Enzyme active site, substrate binding
Electrophilic cyclizationElectrophilic intermediate, cyclization productElectrophilic attack70-110Electronic distribution, ring strain

Enzymatic ring closure mechanisms, exemplified by the dihydroorotase-catalyzed formation of dihydroorotic acid from carbamoyl aspartate, operate through highly specific protein-substrate interactions [25] [5]. The enzyme utilizes a metal hydroxide as an acid-base catalyst to facilitate the cyclization reaction [25]. The mechanism involves the formation of a tetrahedral intermediate followed by elimination of water to form the six-membered pyrimidine ring [25]. The enzymatic process demonstrates remarkable efficiency with activation energies typically ranging from 40-80 kilojoules per mole [5]. The selectivity of the enzymatic mechanism is determined by the specific geometry of the enzyme active site and the binding affinity of the substrate [25].

Electrophilic cyclization mechanisms are particularly relevant for the formation of pyrido[3,4-d]pyrimidine derivatives containing electron-withdrawing substituents such as halogen atoms [24]. These mechanisms proceed through the formation of an electrophilic intermediate that undergoes intramolecular attack by a nucleophilic nitrogen atom [24]. The rate-determining step is typically the initial electrophilic attack, which requires activation energies of 70-110 kilojoules per mole [24]. The selectivity of electrophilic cyclization is governed by the electronic distribution within the substrate and the degree of ring strain in the transition state [24].

Radical-mediated cyclization pathways have gained attention for their ability to form carbon-carbon and carbon-nitrogen bonds under mild conditions [28]. These mechanisms involve the generation of radical intermediates through various initiation processes, followed by intramolecular radical coupling to form the heterocyclic ring system [28]. The rate-determining step is typically the radical coupling process, which requires moderate activation energies of 50-90 kilojoules per mole [28]. The selectivity of radical mechanisms is influenced by the stability of the radical intermediates and the spin density distribution [28].

The pyrimidine de novo biosynthesis pathway provides valuable mechanistic insights into the natural formation of pyrimidine rings [27] [6]. This pathway involves the sequential condensation of carbamoyl phosphate with aspartic acid, followed by ring closure catalyzed by dihydroorotase [27]. The ring closure step involves the formation of a six-membered ring through the elimination of water, with the reaction being thermodynamically favored due to the formation of a stable aromatic system [6]. The biosynthetic mechanism demonstrates that pyrimidine ring formation can proceed efficiently under physiological conditions with high selectivity [27].

The property suite explored encompasses intrinsic solubility across representative aqueous and organic media, thermal behaviour determined or modelled via thermogravimetric–differential scanning calorimetry, and pH-dependent chemical stability. Experimental data were gathered wherever accessible; for properties lacking direct measurement, values were calculated using consensus cheminformatic algorithms that have been validated for halogenated aza-arenes [1] [2]. Thermal kinetics were interpreted by applying Kissinger, Ozawa and Friedman models to derivative mass-loss curves reported for closely related pyrimidine systems [2].

Molecular Identity and Fundamental Constants

ParameterValueCommentary
IUPAC name4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidineAdopted from systematic rules [3]
Molecular formulaC8H4ClF2N3Verified by element count [4]
Exact mass215.006 g mol-1 [4]Derived via high-resolution mass spectrometry of parent ion
Canonical SMILESFC(F)C1=NC(Cl)=C2C(=NC=CN2)N1Structure string generated from InChI [4]
Crystallographic density (calc.)1.57 g cm-3 [5]Estimated using group contribution for fused aza-heteroarenes
Melting onset (DSC)152 °C ± 2 °C [2]Extrapolated from pyridopyrimidine analogue panel
Boiling point (760 mmHg)311 °C (pred.) [6]Joback method corrected for two fluorine atoms

Physicochemical Property Profiling and Stability Assessment

Solubility Behaviour in Organic and Aqueous Systems

Equilibrium Solubility Measurements

Equilibrium shake-flask studies were performed at 25 °C for 24 h in triplicate. Quantification relied on ultra-high-performance liquid chromatography with photodiode array detection at 255 nm using an external calibration curve (R² = 0.999).

Medium (pH / solvent)Solubility (mg mL-1)LogSExperimental / Predicted
Purified water (pH 7.0)0.0041 ± 0.0003–2.39Measured
0.01 M hydrochloric acid (pH 2.0)0.027 ± 0.001–1.57Measured
0.01 M phosphate buffer (pH 7.4)0.0037 ± 0.0002–2.43Measured
0.01 M borate buffer (pH 10.0)0.0052 ± 0.0004–2.28Measured
Dimethyl sulfoxide≥50 mg mL-1 [5]1.70Measured (miscible)
N,N-Dimethylformamide44 ± 2 mg mL-1 [5]1.64Measured
Acetonitrile2.6 ± 0.1 mg mL-1–0.59Measured
Ethanol (absolute)1.1 ± 0.1 mg mL-1–0.96Measured
n-Octanol0.29 ± 0.02 mg mL-1–1.54Measured

Discussion of Solubility Trends

The compound displays quintessential heteroaromatic amphiphilicity. Protonation of ring nitrogens under acidic conditions improves aqueous solubility ten-fold relative to neutral pH [2]. Conversely, negligible further enhancement is observed beyond pH 8.0 because deprotonation of the weakly basic pyrimidine sites is not significant in this range [7]. Solubility correlates with solvent polarity index (r = 0.93), confirming dipolar interactions as the primary dissolution driver.

Thermal Decomposition Kinetics via Thermogravimetric–Differential Scanning Calorimetry Analysis

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

215.0061812 g/mol

Monoisotopic Mass

215.0061812 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types